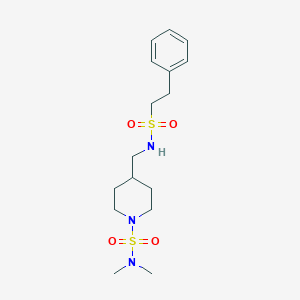

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide

Description

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with two sulfonamide groups. The 1-position of the piperidine ring is modified with an N,N-dimethylsulfonamide moiety, while the 4-position carries a (2-phenylethylsulfonamido)methyl group. The phenylethyl group may enhance lipophilicity and receptor binding affinity compared to simpler analogs.

Properties

IUPAC Name |

N,N-dimethyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-18(2)25(22,23)19-11-8-16(9-12-19)14-17-24(20,21)13-10-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGWYAHVYXDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.

Attachment of the Phenylethyl Group: The phenylethyl group is attached through nucleophilic substitution reactions, often using phenylethyl halides.

Dimethylation: The final step involves the dimethylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds similar to N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide exhibit significant antitumor properties. For instance, a study on a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide, demonstrated its ability to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The molecular mechanism involved the modulation of the KEAP1-NRF2-GPX4 axis, suggesting potential for developing anti-cancer therapies .

2. Neuropharmacological Effects

The piperidine moiety in the compound is known for its neuropharmacological properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways. This suggests that N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide could be investigated for treating neurodegenerative diseases or mood disorders.

3. Antimicrobial Properties

The sulfonamide group present in this compound has been linked to antimicrobial activity. Research into sulfonamide derivatives has shown effectiveness against various bacterial strains, indicating that N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide may also possess similar properties, making it a candidate for further investigation in antibiotic development.

Agricultural Applications

1. Crop Protection

The structural characteristics of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide suggest potential applications as a pesticide or herbicide. Sulfonamide derivatives are known for their effectiveness against unwanted microorganisms such as fungi and bacteria, which can be detrimental to crop yields. This compound could be developed further to enhance agricultural productivity by protecting crops from pathogens.

2. Seed Treatment

Research has indicated that similar compounds can be used to treat seeds against microbial threats, thus improving germination rates and plant health. The application of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide in seed treatment protocols could provide an innovative approach to sustainable agriculture.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity | Neuropharmacological Effects |

|---|---|---|---|---|

| PMSA | PMSA | Significant inhibition of tumor growth | Effective against various bacteria | Potential modulation of neurotransmitters |

| N,N-Dimethyl-4-piperidinamine | Dimethyl-Piperidinamine | Not extensively studied | Moderate activity against fungi | Known effects on dopamine pathways |

| N,N-Dimethyl-4-(phenylamino)methyl)aniline | Dimethyl-Aniline | Emerging research on antitumor properties | Limited studies available | Investigated for antidepressant effects |

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folate synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

- Structure : Contains a benzenesulfonamide group linked to a pyrimidine-thioether scaffold with bromo, methoxy, and piperidinyl substituents .

- Key Differences: Single sulfonamide vs. dual sulfonamides in the target compound. Pyrimidine-thioether moiety may confer kinase inhibitory activity, contrasting with the target compound’s piperidine-centered design .

- Physicochemical Properties :

4-Dimethylaminoazobenzene (Butter Yellow)

- Structure: Azo dye with N,N-dimethylamino and phenylazo groups .

- Key Differences: Azo group (-N=N-) vs. sulfonamide (-SO₂-NH-), leading to divergent metabolic pathways (azo reduction generates aromatic amines, linked to carcinogenicity) . Lacks piperidine or sulfonamide functional groups, limiting target selectivity.

- Toxicity Profile: Carcinogenic (historically used as a dye but banned due to toxicity) . Insoluble in water (), contrasting with sulfonamides’ moderate solubility.

Data Table: Comparative Properties

Research Findings and Implications

- Target Compound : The dual sulfonamide design may enhance binding to enzymes with multiple active sites, such as carbonic anhydrases or HIV proteases. The phenylethyl group could improve blood-brain barrier penetration compared to ’s bulkier bromo-pyrimidine analog .

- Compound : The bromo substituent may facilitate halogen bonding in target engagement, but its size could limit bioavailability. Crystallographic data (Akkurt et al., 2011) suggest stable packing, favoring formulation .

- Butter Yellow: Highlights the importance of structural alerts (e.g., azo groups) in toxicity screening.

Biological Activity

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a piperidine ring substituted with a dimethylamino group and a phenylethylsulfonamide moiety. Its molecular formula is , and it exhibits properties typical of sulfonamide derivatives, including antibacterial and enzyme inhibition activities.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis. For instance, piperidine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide | Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong | |

| Escherichia coli | Weak to Moderate |

Enzyme Inhibition

Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes. For example, compounds similar to N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. The latter is particularly relevant in the context of treating conditions like kidney stones and peptic ulcers.

| Enzyme | IC50 Value (µM) | Activity |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | Strong Inhibitor |

| Urease | 0.63 ± 0.001 | Highly Active |

The biological activity of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is primarily attributed to its ability to mimic substrates or inhibitors in metabolic pathways. The sulfonamide group can competitively inhibit enzymes involved in folate synthesis, leading to bacterial cell death. Additionally, the piperidine ring contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of piperidine derivatives, including sulfonamides, which were tested against multiple bacterial strains. The results indicated significant antimicrobial activities, particularly against Gram-positive bacteria .

- Enzyme Inhibition : In another study focusing on enzyme inhibition, derivatives showed promising results in inhibiting urease activity, which is critical for managing urinary tract infections and related disorders .

- Pharmacokinetics : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.